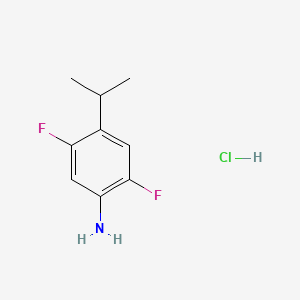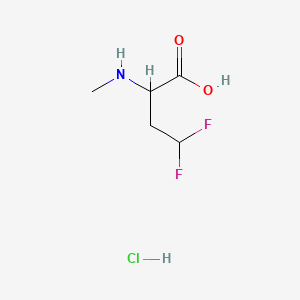
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H10F2NO2·HCl It is a derivative of butanoic acid, where the hydrogen atoms at the 4th position are replaced by fluorine atoms, and the 2nd position is substituted with a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride typically involves the following steps:
Amination: The methylamino group is introduced at the 2nd position through a nucleophilic substitution reaction using methylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4,4-Difluoro-2-(methylamino)butanoic acid or 4,4-Difluoro-2-(methylamino)butanone.
Reduction: Formation of 4,4-Difluoro-2-(methylamino)butanol.
Substitution: Formation of compounds with substituted functional groups at the 4th position.
Aplicaciones Científicas De Investigación
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Difluoro-2-(dimethylamino)butanoic acid hydrochloride
- 4,4,4-Trifluoro-2-(methylamino)butanoic acid hydrochloride
- 4-(Methylamino)butanoic acid hydrochloride
Uniqueness
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride is unique due to the presence of two fluorine atoms at the 4th position, which significantly alters its chemical and biological properties compared to similar compounds. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H10ClF2NO2 |
|---|---|
Peso molecular |
189.59 g/mol |
Nombre IUPAC |
4,4-difluoro-2-(methylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2.ClH/c1-8-3(5(9)10)2-4(6)7;/h3-4,8H,2H2,1H3,(H,9,10);1H |
Clave InChI |
YMVXDEPHFWBBCO-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC(F)F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)
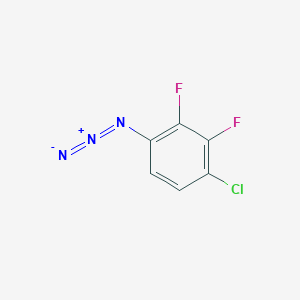
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)

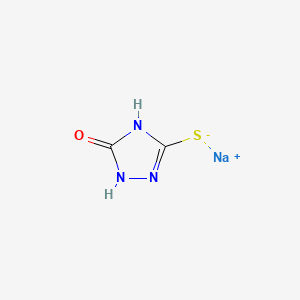
![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)


![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)

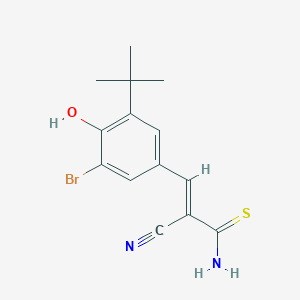
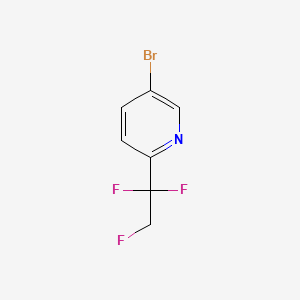
![1-(5-cyano-2,4-difluorophenyl)-3-{2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B13470182.png)
